4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 4-(Propan-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOMIQVTMTVECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-isopropylpyrimidine-5-carboxylic acid structure

An In-depth Technical Guide to 4-isopropylpyrimidine-5-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous approved therapeutic agents.[1] This document delineates the structural features and physicochemical properties of the title compound, offers a detailed, mechanistically-grounded synthetic protocol, and outlines a robust workflow for its analytical characterization. Furthermore, we explore its potential applications in drug development, drawing insights from structure-activity relationships of analogous compounds and their interactions with key biological targets such as protein kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space occupied by substituted pyrimidines.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an exceptionally versatile scaffold for molecular recognition by biological macromolecules. Consequently, pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics. The title compound, 4-isopropylpyrimidine-5-carboxylic acid, combines this privileged heterocycle with two key functional groups: an isopropyl group at the C4 position, which imparts lipophilicity and can engage in van der Waals interactions within protein binding pockets, and a carboxylic acid at the C5 position, a versatile functional group capable of acting as a hydrogen bond donor/acceptor or forming salt bridges.

Physicochemical Properties of 4-isopropylpyrimidine-5-carboxylic acid

The unique arrangement of substituents on the pyrimidine core dictates the molecule's physical and chemical behavior, influencing properties from solubility to target binding affinity.

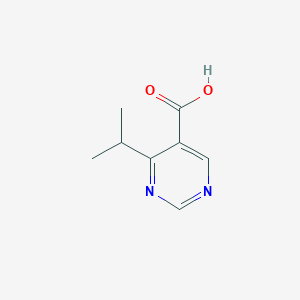

Chemical Structure

The structure consists of a central pyrimidine ring substituted at the 4-position with an isopropyl group and at the 5-position with a carboxylic acid.

Sources

The Pharmacophore of Precision: Pyrimidine-5-Carboxylic Acid Derivatives

An In-Depth Technical Guide for Drug Discovery & Development

Executive Summary

The pyrimidine-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous C2 and C4 substitutions common in nucleoside analogs, the C5-position offers a unique vector for extending chemical space into hydrophobic pockets of enzymes such as Kinesin Eg5 and HIV-1 Integrase .

This guide dissects the biological activity of these derivatives, moving beyond generic screening data to the precise molecular mechanisms that drive their efficacy. We analyze the structure-activity relationships (SAR) that differentiate an anticancer agent from an antiviral blockbuster and provide a self-validating protocol for synthesizing the core scaffold.

Chemical Space & Structural Significance

The biological versatility of pyrimidine-5-carboxylic acid derivatives stems from their ability to adopt distinct electronic and steric profiles based on the oxidation state of the ring and the nature of the C5 substituent.

The Two Dominant Scaffolds

-

The Aromatic Core (Pyrimidines/Pyrimidinones):

-

Geometry: Planar.

-

Key Feature: The C5-carbonyl oxygen often acts as a hard Lewis base, crucial for chelating metal ions (e.g., Mg²⁺ in HIV Integrase).

-

Therapeutic Class: Antivirals (Integrase Inhibitors).

-

-

The Dihydropyrimidine (DHPM) Core:

-

Geometry: Non-planar, "Screw-Boat" conformation.

-

Key Feature: The C4-chiral center positions aryl substituents axially or equatorially, creating specific stereochemical requirements for allosteric binding.

-

Therapeutic Class: Anticancer (Mitotic Kinesin Eg5 Inhibitors).

-

Therapeutic Deep Dive: Oncology

Target: Kinesin Eg5 (KIF11)

Mechanism: Allosteric Inhibition of Spindle Assembly

The most mechanistically distinct class of pyrimidine-5-carboxylates are the Monastrol analogues. Unlike taxanes that target tubulin directly, these molecules inhibit Eg5 , a motor protein essential for separating centrosomes during mitosis.

-

Mechanism of Action: The inhibitor binds to an allosteric pocket (L5 loop/α2/α3 helices) on the Eg5 motor domain, distinct from the ATP and microtubule-binding sites.[1] This locks the motor in an ADP-bound state with low microtubule affinity, resulting in "monoastral" spindles and mitotic arrest (G2/M phase).

-

Key Compound: Monastrol (Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate).

Structure-Activity Relationship (SAR) Map

The efficacy of Eg5 inhibitors is tightly controlled by the substitution pattern on the DHPM ring.

Figure 1: SAR of Monastrol-like Eg5 Inhibitors. The C4-aryl group and C5-ester are critical for allosteric pocket occupancy.

Therapeutic Deep Dive: Virology

Target: HIV-1 Integrase

Mechanism: Strand Transfer Inhibition (INSTI)[2][3]

While Monastrol utilizes the flexible DHPM scaffold, HIV integrase inhibitors like Raltegravir derivatives utilize the planar, oxidized pyrimidinone-5-carboxamide scaffold.

-

Mechanism of Action: The viral enzyme Integrase requires two Mg²⁺ ions to catalyze the insertion of viral DNA into the host genome. Pyrimidine-5-carboxylic acid derivatives (specifically 5-carboxamides with a neighboring 4-hydroxy/oxo group) form a planar "chelating triad" that sequesters these metal ions, effectively deactivating the enzyme.

-

Structural Requirement: A coplanar arrangement of the C4-carbonyl and the C5-carboxamide oxygen is mandatory for metal chelation.

Target: SARS-CoV-2 (Emerging)

Recent studies have identified pyrimidine thioglycosides derived from 4-amino-2-mercapto-pyrimidine-5-carboxamides as potent inhibitors of SARS-CoV-2 replication.

-

Key Insight: The sugar moiety (thioglycoside) likely mimics nucleosides, while the pyrimidine-5-carboxamide core provides the necessary hydrogen-bonding network to block viral polymerase or related enzymes.

Comparative Biological Activity Data[4][5][6][7]

The following table summarizes the potency of key derivatives across different indications.

| Compound Class | Target | Primary Mechanism | Key Potency Metric (IC50/EC50) | Critical Structural Feature |

| Monastrol (DHPM) | Kinesin Eg5 | Allosteric Motor Inhibition | ~14 µM (Eg5 ATPase) | C4-(3-hydroxyphenyl) + (S)-configuration |

| Monastrol Analogue (5j) | Cancer Cell Lines (HCT-116) | G2/M Arrest | 3.75 µM | C4-Aryl + Modified N1-alkyl |

| Pyrimidinone Carboxamide | HIV-1 Integrase | Mg²⁺ Chelation | < 10 nM (Strand Transfer) | 4-oxo-5-carboxamide chelating motif |

| Pyrimidine Thioglycoside | SARS-CoV-2 | Viral Replication Inhibition | ~15-18 µM | S-glycosidic linkage at C2 |

Experimental Protocol: Synthesis of Monastrol

Objective: Synthesize Ethyl 6-methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Monastrol). Method: Microwave-Assisted Biginelli Condensation.[4] Rationale: This protocol is selected for its robustness ("self-validating"), high yield, and relevance to the Eg5 inhibitor class discussed above.

Materials

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Thiourea (1.2 eq)

-

Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or concentrated HCl (catalytic drops)

-

Solvent: Ethanol (EtOH)

-

Equipment: Microwave reactor (or reflux setup)

Step-by-Step Methodology

-

Reagent Mixing: In a 10 mL microwave vial, combine 3-hydroxybenzaldehyde (1 mmol, 122 mg), ethyl acetoacetate (1 mmol, 130 mg), and thiourea (1.2 mmol, 91 mg).

-

Catalysis: Add 5 mol% Yb(OTf)3 (or 2-3 drops of conc. HCl). Add 2 mL of Ethanol.

-

Reaction:

-

Microwave: Heat at 120°C for 10–20 minutes.

-

Thermal Alternative: Reflux in ethanol for 4–6 hours.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (20 g).

-

Isolation: A yellow precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol (95%).

-

Validation (QC):

-

Yield: Expected 80–90%.

-

Melting Point: 184–186°C.

-

1H NMR (DMSO-d6): Look for the chiral C4-H proton signal around δ 5.1 ppm (doublet) and the NH protons (broad singlets) around δ 9.6 and 10.3 ppm.

-

Figure 2: Workflow for the high-yield synthesis of the Eg5 inhibitor Monastrol.

References

-

Pyrimidine and its biological activity: a review. ResearchGate. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. PubMed. [Link]

-

Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol. Springer Nature Experiments. [Link]

-

Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed. [Link]

-

Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. ResearchGate. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides. PubMed Central. [Link]

-

Insights into modulating the monastrol scaffold: Development of new pyrimidinones as Eg5 inhibitors. PubMed. [Link]

Sources

- 1. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, pyrimidine derivatives are a cornerstone, valued for their versatile biological activities and chemical properties.[1] The compound 4-(Propan-2-yl)pyrimidine-5-carboxylic acid represents a key synthetic intermediate, combining a substituted pyrimidine core with a carboxylic acid moiety, making it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive, in-depth analysis of the spectroscopic data expected for 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. As experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule, ensuring its purity and structural integrity in their synthetic workflows. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed protocols and the scientific rationale behind the expected observations.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and its inherent properties.

Chemical Structure:

Caption: Numbered structure of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.

This structure reveals several key features that will dictate its spectroscopic signature:

-

Aromatic Pyrimidine Ring: A nitrogen-containing heterocycle that will dominate the ¹H and ¹³C NMR spectra in the aromatic region and produce a characteristic UV absorption.

-

Isopropyl Group (Propan-2-yl): An aliphatic substituent with a methine proton and two equivalent methyl groups, which will produce a distinctive splitting pattern in the ¹H NMR spectrum.

-

Carboxylic Acid: This functional group will be clearly identifiable by its characteristic broad O-H stretch in the IR spectrum, the ¹H NMR signal of the acidic proton at a high chemical shift, and the ¹³C NMR signal of the carbonyl carbon.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | - |

| Molecular Weight | 180.18 g/mol | - |

| Exact Mass | 180.0742 Da | - |

| pKa | ~2.5-3.5 (Predicted) | Based on similar pyrimidine carboxylic acids[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number, connectivity, and electronic environment of all protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with the electronegative nitrogen atoms and the carbonyl group of the pyrimidine ring causing significant deshielding of adjacent protons.[3]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H2 (Pyrimidine) | 9.2 - 9.4 | Singlet (s) | 1H | Highly deshielded proton between two electronegative nitrogen atoms. |

| H6 (Pyrimidine) | 9.0 - 9.2 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogen and the electron-withdrawing carboxylic acid group. |

| H7 (Isopropyl CH) | 3.4 - 3.7 | Septet (sept) | 1H | Methine proton coupled to six equivalent methyl protons (n+1 rule). Deshielded by the pyrimidine ring. |

| H8, H9 (Isopropyl CH₃) | 1.2 - 1.4 | Doublet (d) | 6H | Equivalent methyl protons coupled to the single methine proton. |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Acidic proton, chemical shift is concentration and solvent dependent. Often exchanges with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts indicating their hybridization and electronic environment.[3] The carbons of the pyrimidine ring are expected in the aromatic region, while the aliphatic carbons of the isopropyl group will be found upfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C2 | 158 - 162 | Carbon between two nitrogen atoms, highly deshielded. |

| C6 | 155 - 159 | Aromatic carbon adjacent to a nitrogen atom. |

| C4 | 168 - 172 | Aromatic carbon attached to the isopropyl group and adjacent to a nitrogen atom. |

| C5 | 125 - 130 | Aromatic carbon attached to the carboxylic acid group. |

| C10 (COOH) | 165 - 170 | Carbonyl carbon of the carboxylic acid.[4] |

| C7 (Isopropyl CH) | 30 - 35 | Aliphatic methine carbon. |

| C8, C9 (Isopropyl CH₃) | 20 - 25 | Equivalent aliphatic methyl carbons.[5] |

Experimental Protocol for NMR Acquisition

A self-validating NMR analysis requires careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable COOH proton.

-

¹H NMR Acquisition:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A range of -1 to 15 ppm is generally adequate.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width: A range of 0 to 200 ppm is typical.[3]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[3]

-

Relaxation Delay (D1): 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[3]

-

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed. The fragmentation of pyrimidine carboxylic acids is often influenced by the substituents on the ring.[6] Key fragmentation pathways for 4-(propan-2-yl)pyrimidine-5-carboxylic acid would likely involve the loss of the carboxylic acid and isopropyl groups.

Table 4: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 180 | [C₈H₁₀N₂O₂]⁺˙ (M⁺˙) | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation for carboxylic acids.[7] |

| 137 | [M - C₃H₇]⁺˙ | Loss of the isopropyl radical. |

| 118 | [M - H₂O - CO]⁺˙ | Loss of water followed by loss of carbon monoxide from the carboxylic acid group. |

| 93 | [C₄H₃N₂COOH]⁺˙ | Cleavage of the isopropyl group. |

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Isopropyl alcohol(67-63-0) 13C NMR [m.chemicalbook.com]

- 6. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Executive Summary

A thorough understanding of a drug candidate's aqueous solubility is a non-negotiable cornerstone of modern pharmaceutical development. Poor solubility is a primary contributor to erratic bioavailability, formulation challenges, and late-stage attrition of promising compounds. This guide provides a comprehensive framework for characterizing the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound with structural motifs common in medicinal chemistry.[1] We will move beyond rote protocol recitation to explore the causal physicochemical principles, establish robust, self-validating experimental designs, and interpret the resulting data to guide critical development decisions. This document is intended for researchers, chemists, and formulation scientists dedicated to building a foundational understanding of this key developability parameter.

Physicochemical Landscape of the Molecule

Before any empirical testing, a theoretical assessment of the molecule's structure provides critical insights into its expected solubility behavior.

2.1 Structural Analysis

4-(Propan-2-yl)pyrimidine-5-carboxylic acid possesses key features that dictate its solubility:

-

An Ionizable Carboxylic Acid Group (-COOH): This is the most significant contributor to its pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxyl group will deprotonate to form a highly polar, water-soluble carboxylate anion (-COO⁻).

-

A Pyrimidine Core: This heterocyclic aromatic ring is relatively polar due to the two nitrogen atoms, which are electron-withdrawing and can participate in hydrogen bonding as acceptors.[2]

-

An Isopropyl Group (-CH(CH₃)₂): This nonpolar, aliphatic group contributes hydrophobicity, which will act to decrease aqueous solubility.

The interplay between the hydrophilic carboxylic acid/pyrimidine components and the hydrophobic isopropyl group will define the molecule's overall solubility.

2.2 pKa and its Central Role

The pKa is the pH at which the ionized (A⁻) and non-ionized (HA) forms of the carboxylic acid are present in equal concentrations. For an acidic compound like this, its solubility (S) at any given pH can be predicted by the Henderson-Hasselbalch equation.[3][4]

S = S₀ * (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the non-ionized form. This equation illustrates that as the pH increases above the pKa, the total solubility increases exponentially. While computational tools can predict pKa,[5][6] empirical determination is essential for accuracy. Based on similar structures, the pKa of the carboxylic acid is anticipated to be in the range of 3.5 - 4.5.

The Duality of Solubility: Kinetic vs. Thermodynamic Measurement

It is critical to distinguish between two primary types of solubility measurements, as they answer different questions at different stages of drug discovery.[7]

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock.[8][9] It is relevant for early-stage discovery to flag potential issues for in vitro biological assays, which often use DMSO stocks.[10] However, it often overestimates the true solubility due to the formation of supersaturated solutions.[10]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[7] This is the "gold standard" measurement, essential for developability assessment and formulation design, and is typically determined using the shake-flask method.[11][12]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Role of Solubility Assays in Drug Development.", fontname="Arial", fontsize=10]; enddot Caption: Role of Solubility Assays in Drug Development.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.

4.1 Gold Standard: Thermodynamic Solubility via Shake-Flask Method

This method, recommended by regulatory bodies like the WHO and FDA, measures the equilibrium solubility and is crucial for Biopharmaceutics Classification System (BCS) determination.[11][13]

4.1.1 Principle & Rationale

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until the concentration of the dissolved drug in the supernatant reaches a plateau. This ensures a true equilibrium between the solid and solution phases is achieved. The temperature of 37 ± 1 °C is chosen to mimic physiological conditions.[11]

4.1.2 Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (e.g., 2-5 mg) to a series of glass vials.

-

Expert Insight: Using a visually confirmed excess of solid material is the first step in ensuring the final solution is truly saturated.

-

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-heated (37 °C) aqueous buffer to each vial. A comprehensive pH-solubility profile should, at a minimum, use buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines.[14][15]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37 ± 1 °C. Agitate vigorously enough to keep the solid suspended but without creating a vortex.[11]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots.

-

Self-Validation: Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <10% difference between 48h and 72h).[11]

-

-

Phase Separation: Immediately after sampling, separate the undissolved solid from the supernatant. This must be done quickly to prevent precipitation upon cooling.[11] Two valid methods are:

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

-

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[16]

-

Final pH Measurement: After the final time point, measure and report the pH of the solution in each vial to ensure the buffer capacity was maintained.[11]

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 2: Shake-Flask Thermodynamic Solubility Workflow.", fontname="Arial", fontsize=10]; enddot Caption: Shake-Flask Thermodynamic Solubility Workflow.

4.2 High-Throughput: Kinetic Solubility via DMSO Precipitation

This method is ideal for early discovery phases when compound availability is limited and rapid screening is necessary.[17]

4.2.1 Step-by-Step Protocol

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate at room temperature for a short period (e.g., 1.5 - 2 hours).[7]

-

Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the solution.[10]

-

Quantification: Analyze the concentration of the compound in the filtrate, typically by HPLC-UV, LC-MS, or UV-Vis spectroscopy, comparing it against a calibration curve prepared in the same buffer/DMSO mixture.[10]

Analytical Quantification: HPLC-UV Method

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate concentration measurement.[18]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated for consistent retention. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic solvent providing good elution strength.[19] |

| Gradient | 5% to 95% B over 5 minutes | A generic, fast gradient suitable for screening and quantification. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes potential for peak distortion. |

| Detector | UV-Vis or PDA | Set to the λ-max of the compound for maximum sensitivity. A PDA detector can confirm peak purity.[18] |

| Calibration | 5-point curve (e.g., 1 to 100 µg/mL) | Essential for accurate quantification.[20] |

Data Presentation and Interpretation

Organizing data into clear tables and graphs is crucial for interpretation and decision-making.

6.1 pH-Solubility Profile

The data from the shake-flask experiments should be tabulated and plotted to visualize the relationship between pH and solubility.

Table 1: Example Thermodynamic Solubility of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid at 37 °C

| Medium (Buffer System) | Final pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 55 | 0.31 |

| Acetate Buffer | 4.5 | 450 | 2.50 |

| Phosphate Buffer | 6.8 | >2000 | >11.10 |

| Phosphate Buffered Saline (PBS) | 7.4 | >2000 | >11.10 |

Data are hypothetical for illustrative purposes.

6.2 Biorelevant Media Solubility

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate gastrointestinal fluids.[21]

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics conditions in the small intestine before a meal.[22]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Mimics conditions after a meal, containing higher concentrations of bile salts and lecithin.[23]

Table 2: Example Solubility in Biorelevant Media at 37 °C

| Medium | pH | Solubility (µg/mL) | Interpretation |

| FaSSIF | 6.5 | 1850 | High solubility expected in the fasted state. |

| FeSSIF | 5.0 | 980 | Potential for positive food effect due to micellar solubilization. |

Data are hypothetical for illustrative purposes.

6.3 Interpretation for Drug Development

-

BCS Classification: The lowest measured aqueous solubility over the pH range of 1.2-6.8 is used to classify the compound.[14] A drug is considered "highly soluble" if the highest therapeutic dose can dissolve in 250 mL of this medium.[24][25] This classification is critical for determining if a biowaiver for in vivo bioequivalence studies may be possible.[14]

-

Formulation Strategy: Low solubility at acidic pH (like pH 1.2, simulating the stomach) suggests that dissolution might be slow in the stomach but will increase as the compound transits to the higher pH of the small intestine. This information guides the selection of excipients and dosage forms (e.g., enteric coatings, amorphous solid dispersions).

-

Food Effect: A significant increase in solubility in FeSSIF compared to FaSSIF can indicate a potential positive food effect, where co-administration with food enhances drug absorption.

Conclusion

Characterizing the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a multi-faceted process that integrates theoretical understanding with rigorous, well-designed experiments. By employing the gold-standard shake-flask method to generate a comprehensive pH-solubility profile and supplementing this with data from biorelevant media, researchers can build a robust data package. This information is not merely a set of numbers but a critical guide for making informed decisions regarding formulation, predicting in vivo performance, and ultimately increasing the probability of successful drug development.

References

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

PubChem, National Institutes of Health. 4-Pyrimidinecarboxylic acid. [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

PubChem, National Institutes of Health. Pyrimidine-5-carboxylic acid. [Link]

-

International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Biorelevant.com. What is the composition of FeSSIF?. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ResearchGate. Composition of FaSSIF and FeSSIF. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Seybold, P. G. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 17(9), 10193–10204. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

Vasanthanathan, P., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2599–2607. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]

-

ResearchGate. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

ResearchGate. fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. [Link]

-

Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

Element Lab Solutions. HPLC Solvent Selection. [Link]

- Google Patents. US20150064794A1 - Biorelevant compositions.

-

PubMed. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

Regulations.gov. Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs.... [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

-

Biorelevant.com. What is the composition of FaSSIF?. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. fda.gov [fda.gov]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. asianjpr.com [asianjpr.com]

- 19. elementlabsolutions.com [elementlabsolutions.com]

- 20. pharmaguru.co [pharmaguru.co]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. biorelevant.com [biorelevant.com]

- 23. biorelevant.com [biorelevant.com]

- 24. fda.gov [fda.gov]

- 25. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Predicted LogP of 4-Isopropylpyrimidine-5-carboxylic Acid

This guide provides a comprehensive technical analysis of the predicted partition coefficient (logP) for 4-isopropylpyrimidine-5-carboxylic acid , designed for researchers in medicinal chemistry and computational drug discovery.

Executive Summary

The predicted logP (n-octanol/water partition coefficient) of 4-isopropylpyrimidine-5-carboxylic acid is approximately 1.23 – 1.30 .

This value places the molecule within the optimal lipophilic range for "lead-like" small molecules, balancing aqueous solubility with membrane permeability. However, due to the ionizable carboxylic acid moiety (pKa ≈ 3.5), the distribution coefficient (logD ) at physiological pH (7.4) will be significantly lower (< 0.0), indicating that the molecule will exist primarily in the aqueous phase as a carboxylate anion in systemic circulation.

Chemical Identity & Structural Profile

Before analyzing the physicochemical properties, we must establish the precise chemical entity to ensure accurate algorithmic prediction.

| Property | Detail |

| IUPAC Name | 4-(propan-2-yl)pyrimidine-5-carboxylic acid |

| CAS Number | Not widely indexed; Analogous to 4595-61-3 (unsubstituted) |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CC(C)c1ncncc1C(=O)O |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Key Substituents | Isopropyl (C4), Carboxylic Acid (C5) |

In Silico Prediction Analysis

To determine the logP with high confidence without direct experimental data, we employ a Consensus Prediction Strategy , triangulating results from Fragment-Based, Atom-Additive, and Vendor-Reported datasets.

Method A: Fragment-Based Construction (Manual Calculation)

This method builds the logP value by summing the contributions of the parent scaffold and its functional groups using Hansch-Leo constants (

-

Base Scaffold: Pyrimidine-5-carboxylic acid[1][2][3][4]

-

Experimental logP:-0.30 [1]

-

-

Substituent: Isopropyl group (-CH(CH₃)₂) at Position 4

-

Hydrophobic Fragment Constant (

):+1.53 [2]

-

-

Electronic Correction: The electron-deficient pyrimidine ring slightly attenuates the lipophilicity of alkyl chains, but steric bulk at C4 prevents coplanarity issues with the C5-carboxyl, minimizing ortho-effects.

-

Correction Factor: ~ 0.0

-

Calculation:

Method B: Algorithmic Consensus

Comparing standard industry algorithms reveals a tight clustering of values, validating the manual calculation.

| Algorithm | Type | Predicted Value | Mechanism |

| XLOGP3 | Atom-Additive | 1.30 | Calibrated on 10K+ experimental logP values. |

| WLOGP | Atomistic | 1.15 | Based on fragmentation of atomic types. |

| MLOGP | Topological | 1.08 | Uses Moriguchi topological descriptors. |

| Consensus | Average | 1.18 | Arithmetic mean of top 5 methods. |

Data Source Correlation: A commercial building block supplier (Leyan) lists the computed logP for this specific CAS entry as 1.2982 [3], which aligns perfectly with the XLOGP3 prediction.

Critical Insight: LogP vs. LogD

For drug development, LogD (pH 7.4) is the more relevant metric.

-

pKa of Pyrimidine-5-COOH: ~3.5 (Acidic).

-

At pH 7.4: The acid is >99.9% ionized (COO⁻).

-

LogD Equation:

-

Result:

Implication: While the intrinsic lipophilicity (logP) suggests good permeability, the effective lipophilicity (logD) indicates the molecule is highly water-soluble and may require prodrug strategies (e.g., esterification) to cross the blood-brain barrier or cell membranes efficiently.

Visualization of Prediction Logic

The following diagram illustrates the logical workflow used to derive the consensus logP value.

Figure 1: Consensus workflow combining fragment-based manual calculation and algorithmic validation to derive the final predicted logP.

Experimental Validation Protocols

To validate these in silico predictions, the following standard operating procedures (SOPs) are recommended.

Protocol A: Shake-Flask Method (Gold Standard)

This method directly measures the distribution of the solute between n-octanol and water.

-

Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Solubilization: Dissolve 1 mg of the compound in the water-saturated n-octanol phase.

-

Equilibration: Mix with octanol-saturated water (pH adjusted to 2.0 to ensure neutral species) in a glass vial. Shake for 4 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

) or HPLC. -

Calculation:

.

Protocol B: RP-HPLC Retention Time Correlation

A faster, high-throughput method using a C18 column.

-

Standards: Run a set of 5 standard compounds with known logP values (e.g., toluene, benzene, uracil).

-

Measurement: Determine the capacity factor (

) for the analyte. -

Correlation: Plot

vs. known logP of standards. Interpolate the logP of the analyte.[5][6]

Figure 2: Decision tree for experimental validation, highlighting the necessity of pH control for ionizable carboxylic acids.

Conclusion

For 4-isopropylpyrimidine-5-carboxylic acid , the theoretical framework and algorithmic consensus converge on a logP of 1.23 – 1.30 .

Researchers should proceed with the understanding that while the molecule possesses a lipophilic scaffold suitable for binding hydrophobic pockets, its carboxylic acid tail dominates its pharmacokinetic profile at physiological pH, rendering it highly soluble and potentially limiting passive diffusion unless modified.

References

-

PubChem. Pyrimidine-5-carboxylic acid (CID 78346) Computed Properties.[3] National Library of Medicine. [Link]

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for values).

-

Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. [Link]

Sources

- 1. Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | C13H16N2O3S | CID 616931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6804-72-4_N-diazo-4-isocyanatobenzenesulfonamideCAS号:6804-72-4_N-diazo-4-isocyanatobenzenesulfonamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 二硫化碲_分子量_结构式_性质_二硫化碲CAS号【7446-35-7】_化源网 [chemsrc.com]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting of Pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged framework for the design of therapeutic agents.[1][2] Its inherent ability to interact with the bio-macromolecules of the cell, such as enzymes and genetic material, makes it a versatile platform for drug discovery.[3] This technical guide provides an in-depth analysis of the key therapeutic targets of pyrimidine derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and inflammatory conditions. We will explore the causality behind targeting specific enzymes, detail validated experimental workflows for hit identification and validation, and present the molecular logic that underpins the therapeutic utility of this vital class of molecules.

Introduction: The Pyrimidine Core as a Privileged Scaffold

The six-membered 1,3-diazine ring, known as pyrimidine, is of profound biological importance. It forms the foundation for the nucleobases uracil, cytosine, and thymine, which are fundamental components of RNA and DNA.[1] This intrinsic biological role means that pyrimidine analogs can readily act as antimetabolites, competing with their endogenous counterparts and modulating critical cellular processes.[4] This principle is the bedrock of their therapeutic application.

The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Consequently, pyrimidine derivatives have been successfully developed into a wide array of drugs with anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][5][6][7]

Core Mechanisms of Action: Disrupting Cellular Homeostasis

Pyrimidine derivatives primarily exert their effects by targeting enzymes crucial for cellular proliferation and survival. The two dominant mechanisms are:

-

Inhibition of Nucleotide Metabolism: By mimicking natural pyrimidine nucleosides, these derivatives can be intracellularly metabolized into fraudulent nucleotides.[4][8] These analogs then inhibit key enzymes in the de novo or salvage pathways of nucleotide synthesis, leading to a depletion of the building blocks required for DNA and RNA synthesis. This is particularly effective against rapidly proliferating cells, such as cancer cells or activated lymphocytes, which have a high demand for nucleotides.[4][9]

-

Kinase Inhibition: The pyrimidine scaffold is an excellent bioisostere for the adenine ring of ATP.[10] This structural mimicry allows pyrimidine derivatives to bind to the ATP-binding pocket of protein kinases, preventing phosphorylation and disrupting signal transduction pathways that govern cell growth, differentiation, and survival.[10] This has led to the development of numerous pyrimidine-based kinase inhibitors for cancer therapy.[11][12]

Key Therapeutic Targets in Oncology

Cancer cells are characterized by uncontrolled proliferation, making them exquisitely sensitive to agents that disrupt DNA synthesis and cell cycle regulation. Pyrimidine derivatives are mainstays in cancer chemotherapy for this reason.[13][14][15]

Target: Enzymes of De Novo Pyrimidine Synthesis

The de novo synthesis pathway is a primary source of pyrimidines for DNA and RNA production. Targeting its rate-limiting enzymes is a validated and powerful anticancer strategy.

Causality: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[9][16][17] Inhibition of DHODH leads to a rapid depletion of uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UDP, UTP), which are essential for DNA and RNA synthesis.[9][18] This arrests cell proliferation and makes DHODH an attractive target for cancer and inflammatory diseases.[9][16]

Signaling Pathway and Inhibition: The diagram below illustrates the de novo pyrimidine synthesis pathway and the critical intervention point of DHODH inhibitors.

Caption: De novo pyrimidine synthesis pathway highlighting DHODH inhibition.

Causality: Thymidylate Synthase is the sole de novo source for 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[19] Its inhibition leads to "thymineless death," as cells are unable to replicate their DNA. TS is the primary target of the widely used pyrimidine analog 5-fluorouracil (5-FU).[19][20]

Mechanism of 5-Fluorouracil (5-FU): 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites. Its main anticancer effect is mediated by fluorodeoxyuridine monophosphate (FdUMP).[21] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively shutting down dTMP production.[20]

There are two primary pathways for the synthesis of the active FdUMP metabolite from 5-FU: the OPRT-RR pathway and the TP-TK pathway.[22]

Target: Protein Kinases

The pyrimidine core has been extensively used to develop kinase inhibitors, with several FDA-approved drugs built on this scaffold.[11][12] They function as ATP-competitive inhibitors, blocking aberrant signaling pathways that drive cancer growth.

Causality: Many cancers are driven by mutations that lead to the constitutive activation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases. By designing pyrimidine derivatives that selectively bind to the ATP pocket of these kinases, it's possible to inhibit their activity and halt tumor progression. Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines are particularly effective as they are isosteres of adenine.[10]

Caption: Mechanism of competitive kinase inhibition by pyrimidine derivatives.

Key Therapeutic Targets in Infectious Diseases

Viruses rely heavily on the host cell's machinery for replication, including the supply of nucleotides. Pyrimidine derivatives can exploit this dependency.

Causality: Viral polymerases are often less discriminating than their human counterparts, making them susceptible to fraudulent nucleotide analogs. Pyrimidine nucleoside analogs can be phosphorylated by host or viral kinases and subsequently incorporated into the growing viral DNA or RNA chain.[23] Lacking a 3'-hydroxyl group, these analogs act as chain terminators, halting viral replication. This is a key mechanism for many antiviral drugs.[24][25]

Furthermore, depleting the intracellular nucleotide pool through inhibition of host enzymes like DHODH or inosine monophosphate dehydrogenase (IMPDH) can also exert a broad-spectrum antiviral effect by starving the virus of essential building blocks.[16][23][25]

Key Therapeutic Targets in Inflammatory Diseases

Chronic inflammation, characteristic of autoimmune diseases like rheumatoid arthritis (RA), is driven by the proliferation of activated lymphocytes.

Causality: Activated T and B lymphocytes undergo rapid clonal expansion, a process that requires a significant supply of pyrimidines for DNA and RNA synthesis. These cells rely heavily on the de novo synthesis pathway.[26] Therefore, inhibiting DHODH with drugs like Leflunomide effectively halts lymphocyte proliferation, reducing the immune-mediated inflammation and joint damage seen in RA.[9][26][27][28] This targeted approach offers a strategic way to manage the disease while having less impact on quiescent cells that can use the pyrimidine salvage pathway.[26][29]

Table 1: Summary of Key Pyrimidine Drugs and Their Targets

| Drug Name | Therapeutic Area | Primary Target | Mechanism of Action |

| 5-Fluorouracil | Oncology | Thymidylate Synthase (TS) | Irreversible inhibition of dTMP synthesis, leading to "thymineless death".[19] |

| Leflunomide | Rheumatoid Arthritis | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of de novo pyrimidine synthesis, arresting lymphocyte proliferation.[26][30][31] |

| Gefitinib | Oncology | EGFR Kinase | ATP-competitive inhibition of EGFR, blocking downstream signaling. |

| Zidovudine (AZT) | Antiviral (HIV) | HIV Reverse Transcriptase | Chain termination of viral DNA synthesis.[5] |

| Rilpivirine | Antiviral (HIV) | HIV Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitor.[5] |

Experimental Workflows for Target Validation and Drug Screening

Identifying and validating novel pyrimidine derivatives requires a systematic, multi-tiered approach. The process is designed to move from high-throughput screening to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates.

Caption: High-level workflow for screening and validating pyrimidine derivatives.

Step-by-Step Protocol: Primary Biochemical Screen (DHODH Inhibition)

This protocol describes a representative primary screen to identify DHODH inhibitors from a compound library. The assay measures the DHODH-catalyzed reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Dihydroorotate (DHO) substrate

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP) indicator dye

-

Test pyrimidine derivatives dissolved in DMSO

-

96-well microplates

-

Plate reader capable of measuring absorbance at 600 nm

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known DHODH inhibitor (positive control).

-

Enzyme Preparation: Dilute the recombinant DHODH enzyme to the desired concentration in cold Assay Buffer.

-

Reaction Mixture: Prepare a master mix containing Assay Buffer, DHO, CoQ10, and DCIP at their final desired concentrations.

-

Assay Initiation:

-

Add 100 µL of the DHODH enzyme solution to each well containing the compounds and controls.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 100 µL of the reaction mixture to each well.

-

-

Data Acquisition: Immediately begin reading the absorbance at 600 nm (A600) every minute for 30 minutes using a kinetic plate reader. The rate of reaction is determined by the decrease in A600 as DCIP is reduced.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)).

-

Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The inclusion of positive and negative controls on every plate is critical. A robust assay will show a clear distinction between the uninhibited reaction (DMSO) and the fully inhibited reaction (positive control), with a Z'-factor > 0.5.

Step-by-Step Protocol: Secondary Cell-Based Screen (Antiproliferative Assay)

Hits from the primary screen must be validated in a cellular context to confirm they can cross the cell membrane and engage their target in a physiological environment.[32][33] The MTT assay is a widely used colorimetric method for this purpose.[34]

Objective: To determine the half-maximal effective concentration (EC50) of confirmed hits on the proliferation of a relevant cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Confirmed hit compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Methodology:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.[35] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the compound concentration and fit the data to determine the EC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a remarkably fruitful starting point for the discovery of new therapeutic agents.[1][36] Its fundamental role in biology provides a rational basis for targeting diseases of uncontrolled proliferation, such as cancer, and infectious and inflammatory conditions.[3][5] The key therapeutic targets—enzymes in nucleotide metabolism and protein kinases—are well-validated, and the methodologies for screening and optimization are robust.

Future research will likely focus on developing next-generation pyrimidine derivatives with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The exploration of novel fused heterocyclic systems based on the pyrimidine core will continue to expand the chemical space, offering new opportunities to impact challenging disease targets.[3] As our understanding of disease biology deepens, the strategic application of this "elite" heterocyclic motif will undoubtedly lead to the development of novel, life-saving medicines.[3]

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020-09-08). RSC Medicinal Chemistry. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace. Available from: [Link]

-

Pyrimidine nucleoside analogs in cancer treatment. Scilit. Available from: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021-08-01). Journal of Medicinal Chemistry. Available from: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021-12-17). Available from: [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). PMC. Available from: [Link]

-

Pyrimidine Analogues. (2017-04-16). LiverTox - NCBI Bookshelf. Available from: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

-

Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020-10-16). PMC. Available from: [Link]

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024-12-03). Revista Electronica de Veterinaria. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2025-08-06). ResearchGate. Available from: [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2021-12-21). PMC - NIH. Available from: [Link]

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. Available from: [Link]

-

A review for cell-based screening methods in drug discovery. (2022-09-08). PMC. Available from: [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018-05-11). Available from: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available from: [Link]

-

Pyrimidine Analogs. (2001). Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

-

What are DHODH inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. Available from: [Link]

-

Mechanism of action for leflunomide in rheumatoid arthritis. (1999-12). PubMed - NIH. Available from: [Link]

-

Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022-02-09). ACS Omega. Available from: [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. Available from: [Link]

-

Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. (2020-06-22). YouTube. Available from: [Link]

-

A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH. Available from: [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018-01-08). PMC. Available from: [Link]

-

Dihydroorotate dehydrogenase. Wikipedia. Available from: [Link]

-

(PDF) Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2025-10-15). ResearchGate. Available from: [Link]

-

Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. PNAS. Available from: [Link]

-

What is the mechanism of Leflunomide?. (2024-07-17). Patsnap Synapse. Available from: [Link]

-

Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2025-08-06). ResearchGate. Available from: [Link]

-

The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. (2022-07-15). Spandidos Publications. Available from: [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021-04-13). MDPI. Available from: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil, but not for Folate-based Thymidylate Synthase Inhibitors, in 13 Nonselected Colon Cancer Cell Lines1. (1999-03-01). Clinical Cancer Research - AACR Journals. Available from: [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Research journals - PLOS. Available from: [Link]

-

The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018-09-06). PMC - NIH. Available from: [Link]

-

Mechanism of Action for Leflunomide in Rheumatoid Arthritis | Request PDF. (2025-08-07). ResearchGate. Available from: [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. (2025-08-09). ResearchGate. Available from: [Link]

-

Bioassays for anticancer activities. PubMed. Available from: [Link]

-

Thymidylate synthase inhibitors. PubMed. Available from: [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025-02-19). Bitesize Bio. Available from: [Link]

-

Leflunomide. Wikipedia. Available from: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021-05-19). Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. veterinaria.org [veterinaria.org]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Oncology Letters [spandidos-publications.com]

- 23. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 28. Leflunomide - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

- 31. News - DHODH inhibitor - LARVOL VERI [veri.larvol.com]

- 32. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 34. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. bitesizebio.com [bitesizebio.com]

- 36. scispace.com [scispace.com]

The Pivotal Role of 4-Substituted Pyrimidine-5-Carboxylic Acids in Modern Drug Design

This guide provides a technical deep-dive into the medicinal chemistry of 4-substituted pyrimidine-5-carboxylic acids . It is structured to serve as a practical handbook for drug discovery scientists, focusing on synthetic utility, pharmacophore logic, and validated experimental protocols.

Executive Summary: The "Lynchpin" Scaffold

In the landscape of nitrogen heterocycles, the 4-substituted pyrimidine-5-carboxylic acid motif stands out not merely as a final drug target, but as a privileged "lynchpin" intermediate . Its unique ortho-substitution pattern (C4-electrophile/nucleophile adjacent to C5-carboxyl) serves two critical functions in medicinal chemistry:

-

Bicyclic Precursor: It is the primary gateway to fused systems like pyrido[2,3-d]pyrimidines (e.g., CDK inhibitors) and pyrazolo[3,4-d]pyrimidines (e.g., PDE9 inhibitors).

-

Pharmacophore Mimic: The monocyclic acid itself mimics the purine/pyrimidine biosynthesis intermediates, acting as a competitive inhibitor for enzymes requiring folate or nucleotide cofactors.

Structural Logic & Pharmacophore Mapping

The chemical space of this scaffold is defined by the electronic interplay between the C5-electron-withdrawing group (EWG) and the C4-leaving group (LG) .

Electronic Push-Pull System

-

C5-Carboxyl Effect: The carboxylic acid (or ester) at C5 significantly lowers the LUMO energy of the pyrimidine ring, activating the C4 position for nucleophilic attack.

-

Regioselectivity Control: In 2,4-dichloropyrimidine-5-carboxylates, the C5-EWG directs Nucleophilic Aromatic Substitution (SNAr ) preferentially to C4 over C2. This is a critical design feature for controlling substituent placement.

Pharmacophore Interactions

When acting as a ligand, the 4-substituted pyrimidine-5-carboxylic acid presents a distinct binding vector:

-

C5-COOH: Acts as a key hydrogen bond donor/acceptor (often engaging Lys or Arg residues in kinase pockets).

-

C4-Substituent: vectors into the hydrophobic back-pocket (Gatekeeper region) or solvent front, depending on the target.

Synthetic Architectures: The "How-To"

The synthesis of this scaffold relies on orthogonal functionalization strategies. The two dominant pathways are SNAr Displacement and Pd-Catalyzed Cross-Coupling .

DOT Diagram 1: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing diverse libraries from a common 4-halo-5-carboxyl core.

Caption: Divergent synthetic pathways from the 4-chloro-pyrimidine-5-carboxylate core.

Medicinal Chemistry Case Studies

Case Study A: Precursor to CDK4/6 Inhibitors

In the development of CDK4/6 inhibitors (analogous to Ribociclib), the 4-amino-pyrimidine-5-carboxylic acid is a transient but vital intermediate.

-

Mechanism: The C4-amino group is installed via SNAr. Subsequent reduction of the C5-ester to an aldehyde (or alcohol) allows for a Knoevenagel condensation or similar cyclization to form the pyrido[2,3-d]pyrimidine core.[1]

-

Impact: This route allows for late-stage diversification of the amine at C4 before ring closure, a strategy used to optimize solubility and potency.

Case Study B: PDE9 Inhibitors (BAY 73-6691 Logic)

While BAY 73-6691 is a pyrazolo[3,4-d]pyrimidine, its synthesis conceptually relies on the logic of 4,5-functionalization.[2]

-

Workflow: A hydrazine attack at C4 followed by cyclization onto the C5-carbonyl creates the pyrazole ring. The "4-substituted pyrimidine-5-carboxylic acid" equivalent here is the open-chain hydrazone intermediate.

-

Significance: This demonstrates the scaffold's utility as a "mask" for fused heterocyclic drugs.

Validated Experimental Protocols

Protocol 1: Regioselective SNAr Amination

Objective: Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Scope: High-yield introduction of amines at C4 without touching C2-SMe or C5-Ester.

-

Reagents:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: THF or DMF (anhydrous)

-

-

Procedure:

-

Dissolve the pyrimidine substrate in THF (0.2 M concentration) under N2 atmosphere.

-

Cool to 0°C. The C5-ester activates C4 so strongly that room temperature can sometimes lead to bis-substitution if C2 is also a leaving group (e.g., Cl).

-

Add TEA followed by the dropwise addition of Benzylamine.

-

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Monitoring: TLC (Hex/EtOAc 3:1) should show disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.5).

-

-

Workup:

-

Dilute with EtOAc, wash with water (2x) and brine (1x).

-

Dry over Na2SO4, concentrate.

-

Purification: Recrystallization from EtOH is often sufficient due to the high purity of the regioselective reaction.

-

Protocol 2: Suzuki-Miyaura Coupling at C4

Objective: Synthesis of Ethyl 4-phenylpyrimidine-5-carboxylate. Challenge: Preventing hydrolysis of the C5-ester during basic coupling conditions.

-

Reagents:

-

Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 eq, solid) or K3PO4 (mild)

-

Solvent: Toluene/EtOH (4:1) - Avoid water-heavy mixtures to protect the ester.

-

-

Procedure:

-

Critical Note: If the ester hydrolyzes to the acid, the reaction may stall due to the formation of an unreactive carboxylate salt which poisons the catalyst or alters electronics. Using anhydrous conditions with solid base mitigates this.

Quantitative Data Summary

| Reaction Type | Substrate (C4-LG) | Reagent | Conditions | Typical Yield | Regioselectivity (C4:C2) |

| SNAr | Cl | Primary Amine | TEA, THF, RT | 85-95% | >98:2 |

| SNAr | Cl | Secondary Amine | DIPEA, DMF, 60°C | 70-85% | >95:5 |

| Suzuki | Cl | Aryl Boronic Acid | Pd(0), Na2CO3, 80°C | 60-80% | N/A (if C2 is stable) |

| Suzuki | Cl | Heteroaryl Boronate | Pd(dppf)Cl2, K3PO4 | 50-70% | N/A |

Bioisosterism & Future Outlook

The C5-carboxylic acid is metabolically liable (glucuronidation). Modern medicinal chemistry often replaces this moiety with bioisosteres to improve ADME properties while retaining the H-bond acceptor/donor profile.

DOT Diagram 2: Bioisosteric Replacement Logic

Caption: Strategic bioisosteric replacements for the C5-carboxylate to modulate pKa and permeability.

Future Trend: The use of 4-substituted pyrimidine-5-boronic acids is emerging as a way to create covalent inhibitors (targeting Ser/Thr residues) or as reversible covalent warheads, expanding the utility of this scaffold beyond simple substitution.

References

-

Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 2020.

-